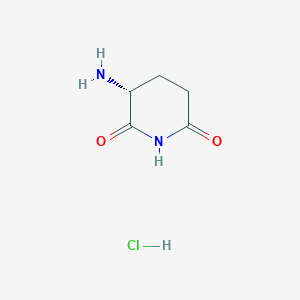

(R)-3-Amino-piperidine-2,6-dione hydrochloride

概要

説明

D-2-アミノグルタルイミド(塩酸塩): 抗血管新生作用と癌細胞分化誘導作用を有するヒダントインの合成に使用されてきました .

作用機序

D-2-アミノグルタルイミド(塩酸塩)の作用機序は、特定の分子標的および経路との相互作用を含みます。 血管新生を阻害し、細胞の成長と分化に関与する特定のシグナル伝達経路を調節することにより、癌細胞分化を誘導することが示されています . 正確な分子標的と経路はまだ調査中ですが、これらのプロセスに関与する重要な酵素や受容体と相互作用すると考えられています .

類似の化合物との比較

類似の化合物:

アミノグルテチミド: クッシング症候群や特定の癌の治療に使用されるアロマターゼ阻害剤.

グルタルイミド: さまざまな化学合成で使用される関連化合物.

独自性: D-2-アミノグルタルイミド(塩酸塩)は、その特定の構造と、癌細胞分化を誘導し、血管新生を阻害する能力により独自です。 ヒダントインの調製における合成中間体としての役割は、化学および製薬研究における重要性をさらに強調しています .

準備方法

合成経路と反応条件: D-2-アミノグルタルイミド(塩酸塩)は、グルタルイミドとアンモニアを制御された条件下で反応させることで合成できます。 反応は通常、グルタルイミドをアンモニアガス存在下で加熱し、その後精製して目的の生成物を得ることを含みます .

工業的生産方法: D-2-アミノグルタルイミド(塩酸塩)の工業的生産は、ラボ環境と同様の反応条件を用いた大規模合成を含みます。 このプロセスには、最終製品の均一性と純度を保証するため、高純度試薬と厳格な品質管理対策の使用が含まれます .

化学反応の分析

反応の種類: D-2-アミノグルタルイミド(塩酸塩)は、以下を含むさまざまな化学反応を受けます。

酸化: 対応するオキソ誘導体に変換できます。

還元: 還元反応により、さまざまなアミン誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

主要な生成物: これらの反応から生成される主要な生成物には、D-2-アミノグルタルイミド(塩酸塩)のさまざまな置換および酸化誘導体があり、それらはさらにさまざまな化学合成に使用できます .

科学研究への応用

D-2-アミノグルタルイミド(塩酸塩)は、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

D-2-Aminoglutarimide (hydrochloride) has several scientific research applications, including:

Chemistry: It is used as a synthetic intermediate in the preparation of hydantoins and other bioactive compounds.

Biology: It has been studied for its role in cell differentiation and anti-angiogenic activities.

Industry: It is used in the synthesis of various industrial chemicals and pharmaceuticals.

類似化合物との比較

Aminoglutethimide: An aromatase inhibitor used in the treatment of Cushing’s syndrome and certain cancers.

Glutarimide: A related compound used in various chemical syntheses.

Hydantoins: Compounds synthesized using D-2-Aminoglutarimide (hydrochloride) as an intermediate.

Uniqueness: D-2-Aminoglutarimide (hydrochloride) is unique due to its specific structure and ability to induce cancer cell differentiation and inhibit angiogenesis. Its role as a synthetic intermediate in the preparation of hydantoins further highlights its importance in chemical and pharmaceutical research .

生物活性

(R)-3-Amino-piperidine-2,6-dione hydrochloride, commonly referred to as 3AP, is a synthetic compound with significant potential in medicinal chemistry, particularly in cancer therapy. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3AP is characterized by its unique structure, which includes a piperidine ring substituted with an amine group at position 3 and two carbonyl groups at positions 2 and 6. Its chemical formula is , with a molecular weight of 164.59 g/mol. The hydrochloride salt form enhances its solubility in water, facilitating its use in biological applications.

Research indicates that 3AP exhibits various mechanisms contributing to its biological activity:

- Inhibition of DNA Synthesis : One of the primary mechanisms proposed is the inhibition of the enzyme benzoate, which is crucial for DNA synthesis. This inhibition hinders cellular proliferation, particularly in cancer cells.

- Antiangiogenic Properties : 3AP has demonstrated the ability to inhibit angiogenesis, the formation of new blood vessels necessary for tumor growth. This property is vital for limiting tumor expansion and metastasis.

- Reduction of Inflammatory Markers : Studies have shown that 3AP can reduce the expression of tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammation and cancer cell survival.

Anticancer Effects

3AP has been extensively studied for its anticancer properties. It has shown efficacy against various cancer cell lines, including:

- Prostate Cancer

- Leukemia

- Multiple Myeloma

In vitro studies have reported significant inhibition of cell growth in these cancer types, indicating its potential as an anti-cancer agent.

Case Studies and Research Findings

Several studies have highlighted the biological activity of 3AP:

- Prostate Cancer Study : A study demonstrated that 3AP inhibited the proliferation of prostate cancer cells through its effects on DNA synthesis and angiogenesis.

- Leukemia Research : In leukemia models, 3AP exhibited cytotoxic effects, leading to increased apoptosis among malignant cells.

- Multiple Myeloma Investigation : Research indicated that 3AP could effectively reduce tumor burden in multiple myeloma models by targeting specific metabolic pathways.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their relevance:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-3-Aminopiperidin-2-one hydrochloride | 24666-56-6 | 0.97 |

| (S)-3-Aminopiperidin-2-one hydrochloride | 42538-31-8 | 0.97 |

| 3-Aminopiperidine-2,6-dione hydrobromide | 90802-45-2 | 0.94 |

| (R)-3-Aminoazepan-2-one hydrochloride | 26081-03-8 | 0.94 |

These compounds share structural similarities but differ in their functional groups or substituents, potentially influencing their biological activities and applications.

特性

IUPAC Name |

(3R)-3-aminopiperidine-2,6-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2.ClH/c6-3-1-2-4(8)7-5(3)9;/h3H,1-2,6H2,(H,7,8,9);1H/t3-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCPULGHBTPQLRH-AENDTGMFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(=O)NC(=O)[C@@H]1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1801140-47-5 | |

| Record name | (3R)-3-aminopiperidine-2,6-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。